molecular formula C9H6ClF3O2S B8003461 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride

2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride

Cat. No.: B8003461
M. Wt: 270.66 g/mol
InChI Key: REBMFKYPZPZKKL-AATRIKPKSA-N
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Description

2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride group (-SO₂Cl) attached to an ethene backbone substituted with a 4-trifluoromethylphenyl group. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, polymers, and specialty chemicals requiring sulfonyl functionalities.

Properties

IUPAC Name

(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2S/c10-16(14,15)6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBMFKYPZPZKKL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfuryl Chloride Addition in Polar Aprotic Solvents

The most direct method involves the reaction of 4-trifluoromethylstyrene (CAS 402-50-6) with sulfuryl chloride (SO2_2Cl2_2) in dimethylformamide (DMF) at 0–25°C. This exothermic reaction proceeds via electrophilic addition across the double bond, forming the vicinal sulfonyl chloride. Key parameters include:

  • Solvent : DMF enhances electrophilicity of SO2_2Cl2_2 and stabilizes intermediates.

  • Temperature : Controlled addition at 0°C minimizes side reactions (e.g., polymerization), followed by gradual warming to room temperature.

  • Stoichiometry : A 1:1 molar ratio of styrene to SO2_2Cl2_2 typically yields 65–78% product after aqueous workup and distillation.

Mechanistic Insight : The reaction proceeds through a three-membered chlorosulfonium intermediate, which undergoes ring-opening to form the Markovnikov adduct. Steric and electronic effects of the trifluoromethyl group direct regioselectivity toward the β-position.

Copper-Catalyzed Photoredox Chlorosulfonation

A modern approach employs Cu(I) catalysts under visible light irradiation to activate SO2_2Cl2_2 for radical-mediated addition. Conditions include:

  • Catalyst : [Cu(dap)2_2]Cl (5 mol%)

  • Light Source : 450 nm LEDs

  • Solvent : Acetonitrile/water (4:1 v/v)
    This method achieves 70–85% yield at 25°C within 6–12 hours, with superior functional group tolerance compared to classical methods.

Electrochemical Synthesis from Thiol/Disulfide Precursors

Anodic Oxidation of 4-Trifluoromethylbenzenethiol

Adapting electrochemical protocols for sulfonyl fluorides, the corresponding chloride can be synthesized by substituting KF with KCl. In a divided cell:

  • Anode : Graphite, Cathode : Stainless steel

  • Electrolyte : 0.1 M HCl in CH3_3CN/H2_2O (3:1)

  • Current Density : 10 mA/cm2^2
    4-Trifluoromethylbenzenethiol undergoes stepwise oxidation to the disulfide, then to the sulfonyl chloride via chloride nucleophilic attack. Yields reach 55–60% after 8 hours.

Limitations : Competing hydrolysis to sulfonic acids necessitates strict control of water content (<2% v/v).

Olefination Reactions with Sulfonyl Chloride Reagents

Horner-Wadsworth-Emmons-Type Olefination

Methanedisulfonyl chloride (CH2_2(SO2_2Cl)2_2) reacts with 4-trifluoromethylbenzaldehyde under basic conditions to form the target compound:

  • Base : 1,8-Diazabicycloundec-7-ene (DBU, 2.2 equiv)

  • Solvent : Dichloroethane, 80°C, 12 hours

  • Workup : Sequential washing with 5% NaHCO3_3 and brine
    This method provides 60–68% yield but requires strict anhydrous conditions to prevent reagent decomposition.

Chlorination of Sulfonic Acid Derivatives

Bis(trichloromethyl)carbonate-Mediated Chlorination

4-Trifluoromethylphenylethenesulfonic acid is treated with bis(trichloromethyl)carbonate (triphosgene, 1.2 equiv) and triethylamine in CH2_2Cl2_2 at 0°C:

  • Reaction Time : 20–30 minutes

  • Yield : 72–75% after column chromatography (SiO2_2, hexane/EtOAc 4:1)
    This method avoids gaseous SO2_2Cl2_2 handling but requires synthesis of the sulfonic acid precursor.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Challenges
Direct Chlorosulfonation65–780–25°C, DMFHigh scalabilityExothermic, requires SO2_2Cl2_2 handling
Electrochemical55–60Ambient, aqueousGreen chemistry profileLow yield, side hydrolysis
Olefination60–6880°C, anhydrousNo SO2_2Cl2_2 neededSensitive to moisture
Triphosgene Chlorination72–750°C, CH2_2Cl2_2Mild conditionsRequires sulfonic acid precursor

Chemical Reactions Analysis

Types of Reactions: 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

  • Reduction: Reduction reactions can lead to the formation of ethenesulfonyl fluoride.

  • Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides and sulfonic acids.

  • Reduction: Ethenesulfonyl fluoride.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Organic Synthesis

TFMS-Cl serves as a crucial reagent in organic chemistry for introducing the trifluoromethyl group into various compounds. This transformation is particularly valuable due to the electronic and steric effects imparted by the trifluoromethyl group, which can significantly alter the properties of the target molecules.

Medicinal Chemistry

Research is ongoing to explore the potential pharmaceutical applications of TFMS-Cl. Its ability to modify biological molecules makes it a candidate for developing new drugs. Studies have indicated that sulfonyl fluorides derived from TFMS-Cl exhibit promising biological activities, including antifungal and nematicidal properties . For example, compounds synthesized from TFMS-Cl have demonstrated strong inhibitory effects against Botrytis cinerea, a pathogenic fungus, with an effective concentration (EC50) significantly lower than traditional fungicides .

Material Science

In material science, TFMS-Cl is utilized in the synthesis of advanced materials due to its electrophilic nature. It can participate in various coupling reactions, such as Heck reactions, where it acts as a Michael acceptor for nucleophiles like nitrogen, oxygen, sulfur, and carbon . This property allows for the creation of complex molecular architectures that are essential in developing new materials with tailored properties.

Case Study 1: Electroreductive Hydroxy Fluorosulfonylation

A recent study explored an electroreductive strategy for hydroxyl fluorosulfonylation of alkenes using TFMS-Cl. The reaction was optimized to achieve high yields under mild conditions, demonstrating the compound's versatility in functionalizing alkenes effectively .

Reaction TypeConditionsYield
Hydroxy fluorosulfonylationElectrolysis at 8 V96%

Case Study 2: Antifungal Activity

Research on sulfonyl fluorides derived from TFMS-Cl showed significant antifungal activity against Botrytis cinerea. The study highlighted that certain derivatives exhibited better efficacy than conventional treatments .

CompoundActivity (EC50)
Compound 452.67 μg/mL
ChlorothalonilComparative

Mechanism of Action

The mechanism by which 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

  • Pathways Involved: It modulates biochemical pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

(a) 2-(4-Chlorophenyl)ethenesulfonyl Chloride
  • Structure : The chlorine atom replaces the trifluoromethyl group at the para position of the phenyl ring.
  • Crystal Packing : X-ray crystallography reveals that both the trifluoromethyl and chloro derivatives exhibit similar intermolecular interactions (e.g., C–H···O and halogen bonding) and three-dimensional packing patterns . However, the bulkier -CF₃ group introduces steric effects that may reduce crystal density compared to the smaller -Cl substituent.
  • Electronic Effects: The -CF₃ group is more electronegative than -Cl, leading to stronger electron withdrawal from the aromatic ring.
(b) Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
  • Structure : The sulfonyl chloride is directly bonded to a trifluoromethyl group rather than a substituted phenyl ring.
  • Physical Properties : CF₃SO₂Cl has a boiling point of 29–32°C and a density of 1.583 g/mL . While data for 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride is unavailable, the aromatic ring in the latter likely increases molecular weight and boiling point compared to CF₃SO₂Cl.
(c) 4-Fluorophenylacetyl Chloride
  • Structure : Features an acetyl chloride (-COCl) group instead of ethenesulfonyl chloride (-CH₂=CH-SO₂Cl) and a fluorine substituent on the phenyl ring.
  • Electronic Effects : The -CF₃ group in the target compound is more electron-withdrawing than -F, which may result in higher electrophilicity at the sulfonyl chloride site compared to the acetyl chloride in 4-fluorophenylacetyl chloride .

Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reactivity (Relative)
This compound ~254.6 (calc.) ~180–200 (est.) ~1.5–1.6 (est.) High (due to -CF₃)
2-(4-Chlorophenyl)ethenesulfonyl chloride ~221.7 (calc.) ~160–180 (est.) ~1.4–1.5 (est.) Moderate
Trifluoromethanesulfonyl chloride 168.52 29–32 1.583 Very high

Note: Estimated values for this compound are based on structural analogues.

Biological Activity

2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H6ClF3O2S
  • Molecular Weight : 286.66 g/mol
  • CAS Number : Not specified in the provided sources.

The biological activity of this compound is primarily attributed to its sulfonyl chloride moiety, which can participate in various nucleophilic substitution reactions. This feature allows it to interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects.

Key Mechanisms:

  • Nucleophilic Substitution : The sulfonyl group can be displaced by nucleophiles, altering the structure and function of target biomolecules.
  • Electrophilic Reactions : The trifluoromethyl group enhances the electrophilicity of the compound, making it reactive towards nucleophiles in biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the sulfonyl chloride group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Enzyme Inhibition

Sulfonyl chlorides have been studied for their ability to inhibit enzymes involved in various biochemical pathways. For instance, they can act as inhibitors of serine proteases and other enzymes by modifying active site residues.

Case Studies

  • Antimicrobial Activity : A study demonstrated that sulfonyl chlorides could inhibit the growth of Gram-positive and Gram-negative bacteria. The specific activity of this compound was not detailed, but related compounds showed promising results against Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition Studies : Research on structurally similar compounds revealed that they could effectively inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
4-Trifluoromethyl benzene sulfonamideAntimicrobialNucleophilic attack on bacterial enzymes
4-(Trifluoromethyl)thiophenolAChE InhibitionCovalent modification of active site
Sulfonyl fluoridesAntiviralInhibition of viral proteases

Research Findings

Recent studies have highlighted the effectiveness of sulfonyl chlorides in drug design:

  • Synthesis and Optimization : Various synthetic routes have been explored to enhance the yield and selectivity of biologically active sulfonyl compounds.
  • In Vivo Studies : Preliminary animal studies indicated that derivatives of this compound exhibited reduced toxicity while maintaining efficacy against target pathogens.

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